

physical and chemical properties of 8-Bromopyrido[3,4-b]pyrazine

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Compound of Interest

Compound Name: 8-Bromopyrido[3,4-b]pyrazine

Cat. No.: B1341625

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An In-depth Technical Guide to 8-Bromopyrido[3,4-b]pyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **8-Bromopyrido[3,4-b]pyrazine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its known characteristics, outlines a plausible synthetic pathway, and discusses its potential applications, particularly in the development of kinase inhibitors.

Core Physical and Chemical Properties

8-Bromopyrido[3,4-b]pyrazine is a yellow to pale yellow solid.^[1] While some of its physical properties are not readily available in the literature, its fundamental chemical identifiers and some measured properties are well-documented.

Property	Value	Source
Molecular Formula	C ₇ H ₄ BrN ₃	[2] [3]
Molecular Weight	210.03 g/mol	[2] [3]
CAS Number	929074-45-3	[2] [3]
Appearance	Yellow to pale yellow solid	[1]
Melting Point	110-113 °C	[1]
Boiling Point	Not available	[1]
Solubility	Not available	[1]
Density	Not available	[1]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of the unsubstituted **8-Bromopyrido[3,4-b]pyrazine** is not explicitly detailed in readily available literature, a four-step synthesis for 8-bromo-2,3-disubstituted pyrido[3,4-b]pyrazines has been reported.[\[4\]](#) Based on general synthetic methodologies for similar heterocyclic compounds, a plausible pathway for the preparation of **8-Bromopyrido[3,4-b]pyrazine** can be proposed.

A potential synthetic route could involve the following key transformations:



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Caption: A potential synthetic workflow for **8-Bromopyrido[3,4-b]pyrazine**.

Experimental Protocol (Hypothetical):

A detailed experimental protocol would require laboratory validation. However, a general procedure based on known chemical transformations for analogous structures would likely involve:

- Nitration of a suitable pyridine precursor: Introduction of a nitro group at a key position on the pyridine ring.
- Reduction of the nitro group: Conversion of the nitro group to an amino group to facilitate subsequent cyclization.
- Condensation and cyclization: Reaction of the resulting diamine with a 1,2-dicarbonyl compound to form the pyrazine ring.
- Bromination: Introduction of the bromine atom at the 8-position of the pyrido[3,4-b]pyrazine core, likely using an electrophilic brominating agent such as N-bromosuccinimide (NBS).

Purification:

Purification of the final product would typically be achieved through standard laboratory techniques such as:

- Column chromatography: Using a silica gel stationary phase and an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the desired product from impurities.
- Recrystallization: Dissolving the crude product in a suitable hot solvent and allowing it to cool slowly to form pure crystals.

Spectral Data

Specific experimental spectral data for **8-Bromopyrido[3,4-b]pyrazine** (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) are not readily available in the reviewed literature. However, for the purpose of this technical guide, representative data for a related brominated pyrazine derivative are provided below to illustrate the expected spectral characteristics. The molecular structures of pyrazine derivatives are typically elucidated based on ¹H NMR, ¹³C NMR, and Mass Spectral data.[\[2\]](#)

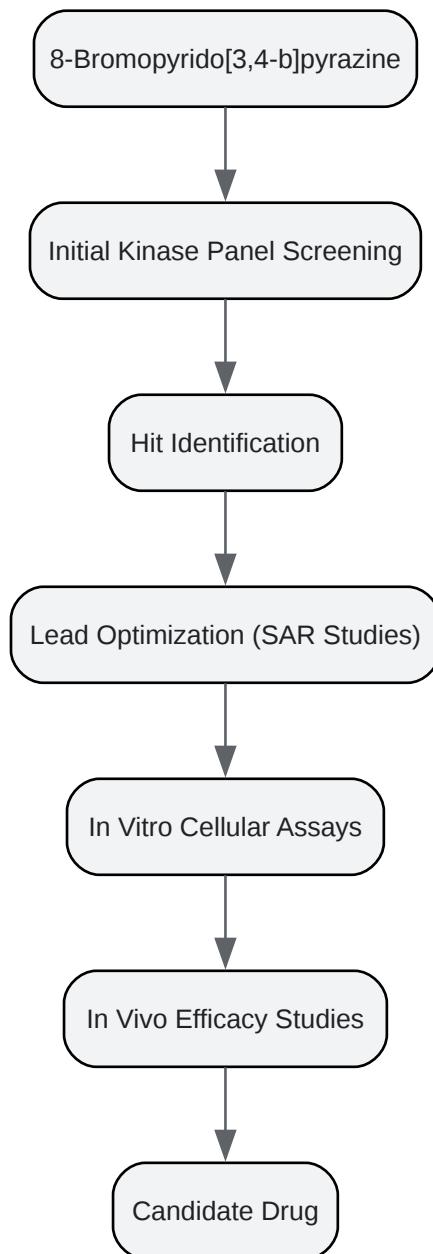
Expected Spectral Characteristics:

Technique	Expected Observations
¹ H NMR	Aromatic protons would appear as multiplets or doublets in the downfield region (typically δ 7.0-9.0 ppm). The number of signals and their splitting patterns would be indicative of the substitution pattern on the heterocyclic core.
¹³ C NMR	Aromatic carbons would resonate in the δ 110-160 ppm range. The carbon attached to the bromine atom would show a characteristic chemical shift.
Mass Spectrometry (MS)	The mass spectrum would show a molecular ion peak (M^+) and a characteristic isotopic pattern for a bromine-containing compound (M^+ and M^++2 peaks with approximately equal intensity).
Infrared (IR) Spectroscopy	Characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic rings would be observed, typically in the 1400-1600 cm^{-1} region. C-H stretching vibrations would appear around 3000-3100 cm^{-1} .

Role in Drug Discovery and Signaling Pathways

The pyrido[3,4-b]pyrazine scaffold is a recognized pharmacophore in the design of kinase inhibitors.^{[2][5]} Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule inhibitors that target the ATP-binding site of kinases are a major focus of modern drug discovery.

While a specific signaling pathway modulated by **8-Bromopyrido[3,4-b]pyrazine** has not been definitively identified, its structural similarity to known kinase inhibitors suggests its potential to interact with various kinase families. A general workflow for screening such a compound in a drug discovery context is outlined below.



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